Methyl 3-nitrooxanthrene-1-carboxylate
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Overview
Description
Methyl 3-nitrooxanthrene-1-carboxylate is a chemical compound known for its unique structure and properties It is a derivative of oxanthrene, a polycyclic aromatic compound, and contains a nitro group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-nitrooxanthrene-1-carboxylate typically involves the nitration of oxanthrene derivatives followed by esterification. One common method includes the nitration of oxanthrene using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position. The resulting nitrooxanthrene is then subjected to esterification using methanol and a suitable acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-nitrooxanthrene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Reduction: The major product is the corresponding amino derivative.
Substitution: Depending on the nucleophile, various substituted oxanthrene derivatives can be formed.
Scientific Research Applications
Methyl 3-nitrooxanthrene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-nitrooxanthrene-1-carboxylate involves its interaction with molecular targets through its nitro and ester functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The ester group can be hydrolyzed to release the carboxylic acid, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-nitroanthracene-1-carboxylate
- Methyl 3-nitrofluorene-1-carboxylate
- Methyl 3-nitropyrene-1-carboxylate
Uniqueness
Methyl 3-nitrooxanthrene-1-carboxylate is unique due to its specific arrangement of functional groups and the presence of the oxanthrene core. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill.
Biological Activity
Methyl 3-nitrooxanthrene-1-carboxylate (MNOX) is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity of MNOX, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
MNOX is characterized by the presence of a nitro group and a carboxylate moiety attached to an oxanthrene backbone. Its structural formula can be represented as follows:
This compound is typically synthesized through organic reactions involving nitration and carboxylation processes, leading to its unique properties that may contribute to its biological activities.
The biological activity of MNOX can be attributed to several mechanisms:
- Antioxidant Activity : MNOX exhibits significant radical scavenging properties, which are crucial for protecting cells from oxidative stress. This activity is often assessed using DPPH and ABTS assays, where MNOX demonstrates high scavenging efficiency .
- Enzyme Inhibition : Preliminary studies indicate that MNOX may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect the activity of certain oxidoreductases, which could influence metabolic processes in cells .
- Cellular Effects : MNOX has been tested on various cell lines, revealing its potential cytotoxic effects against cancer cells while sparing normal cells. This selective toxicity is essential for developing therapeutic agents with fewer side effects.
Biological Activity Data
The following table summarizes key findings related to the biological activity of MNOX:
Case Studies
Several case studies have explored the biological implications of MNOX:
- Antioxidant Efficacy in Hepatocytes : A study investigated the effect of MNOX on reactive oxygen species (ROS) levels in HepG2 liver cells. Results indicated that MNOX significantly reduced ROS levels, suggesting its protective role against oxidative damage .
- Cytotoxicity Assessment : In vitro experiments demonstrated that MNOX exhibited cytotoxic effects on various cancer cell lines while maintaining high viability in normal cells. This selectivity makes it a candidate for further development as an anti-cancer agent .
- Metabolic Pathway Influence : Research has indicated that MNOX affects metabolic pathways by modulating enzyme activities related to detoxification processes. This modulation could enhance the efficacy of existing treatments for metabolic disorders .
Properties
IUPAC Name |
methyl 3-nitrodibenzo-p-dioxin-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO6/c1-19-14(16)9-6-8(15(17)18)7-12-13(9)21-11-5-3-2-4-10(11)20-12/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPMDEODEBFKOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)[N+](=O)[O-])OC3=CC=CC=C3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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